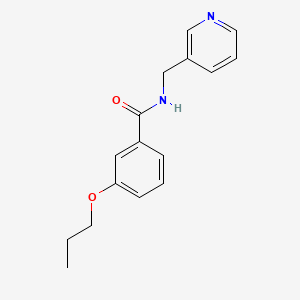
3-propoxy-N-(3-pyridinylmethyl)benzamide
Overview
Description
3-propoxy-N-(3-pyridinylmethyl)benzamide, also known as PPM-1K, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-propoxy-N-(3-pyridinylmethyl)benzamide involves the selective inhibition of PP2C, which is a key regulator of cellular signaling pathways. By inhibiting the activity of this enzyme, 3-propoxy-N-(3-pyridinylmethyl)benzamide can alter the activity of various downstream signaling molecules, leading to changes in cellular function.
Biochemical and Physiological Effects:
3-propoxy-N-(3-pyridinylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose metabolism, the modulation of ion channels, and the inhibition of apoptosis. These effects make 3-propoxy-N-(3-pyridinylmethyl)benzamide a valuable tool for researchers studying a variety of cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-propoxy-N-(3-pyridinylmethyl)benzamide is its selectivity for PP2C, which allows researchers to specifically target this enzyme without affecting other cellular processes. However, one limitation of 3-propoxy-N-(3-pyridinylmethyl)benzamide is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Future Directions
There are many potential future directions for research involving 3-propoxy-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent analogs of this compound, which could improve its effectiveness in inhibiting PP2C. Additionally, 3-propoxy-N-(3-pyridinylmethyl)benzamide could be used in combination with other compounds to study the interactions between various signaling pathways. Finally, further research is needed to fully understand the physiological effects of 3-propoxy-N-(3-pyridinylmethyl)benzamide and its potential applications in treating various diseases.
Scientific Research Applications
3-propoxy-N-(3-pyridinylmethyl)benzamide has been used in a variety of scientific research applications, including the study of protein phosphatases and their role in cellular signaling pathways. This compound has been shown to selectively inhibit the activity of protein phosphatase 2C (PP2C), making it a valuable tool for studying the role of this enzyme in various cellular processes.
properties
IUPAC Name |
3-propoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-9-20-15-7-3-6-14(10-15)16(19)18-12-13-5-4-8-17-11-13/h3-8,10-11H,2,9,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFONCQUWKZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



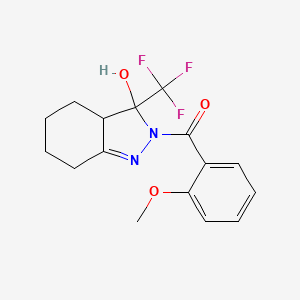
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4885062.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4885070.png)
![4-{[(4-sec-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4885085.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methylpiperazine](/img/structure/B4885088.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
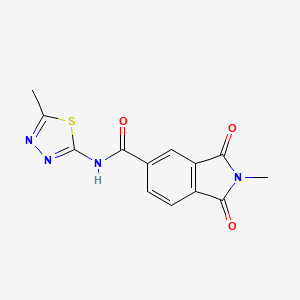
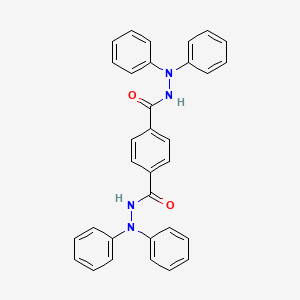
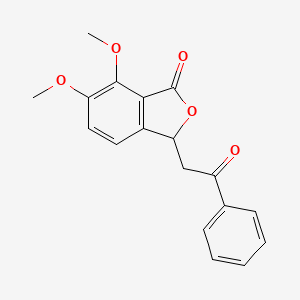
![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)
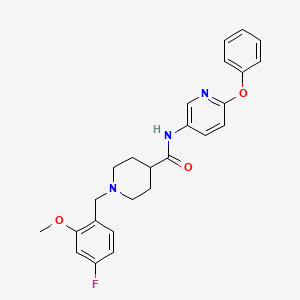
![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885149.png)